4-[(Acridin-9-yl)ethynyl]benzene-1-thiol
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Overview
Description
4-[(Acridin-9-yl)ethynyl]benzene-1-thiol is a chemical compound that features an acridine moiety linked to a benzene ring via an ethynyl bridge, with a thiol group attached to the benzene ring. Acridine derivatives are known for their wide range of biological activities and applications in various fields, including medicinal chemistry, material science, and photophysics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Acridin-9-yl)ethynyl]benzene-1-thiol typically involves the following steps:
Formation of the Acridine Moiety: Acridine derivatives can be synthesized through various methods, including the cyclization of N-phenylanthranilic acid or the condensation of diphenylamine with formaldehyde.
Ethynylation: The acridine moiety is then subjected to ethynylation, where an ethynyl group is introduced.
Coupling with Benzene Ring: The ethynylated acridine is then coupled with a benzene ring that has a thiol group.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-[(Acridin-9-yl)ethynyl]benzene-1-thiol can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, iodine, or other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products
Oxidation: Disulfides, sulfonic acids.
Reduction: Modified acridine derivatives.
Substitution: Functionalized benzene derivatives.
Scientific Research Applications
4-[(Acridin-9-yl)ethynyl]benzene-1-thiol has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-[(Acridin-9-yl)ethynyl]benzene-1-thiol primarily involves its interaction with DNA. The acridine moiety can intercalate between DNA base pairs, disrupting the helical structure and affecting biological processes such as replication and transcription . This intercalation can also inhibit enzymes like topoisomerases, which are essential for DNA unwinding and replication .
Comparison with Similar Compounds
Similar Compounds
Acridine: A parent compound with similar DNA intercalating properties.
Amsacrine: An acridine derivative used as an anticancer agent.
Proflavine: Another acridine derivative with antibacterial properties.
Uniqueness
4-[(Acridin-9-yl)ethynyl]benzene-1-thiol is unique due to its ethynyl bridge and thiol group, which can impart distinct chemical reactivity and biological activity compared to other acridine derivatives .
Properties
CAS No. |
646501-12-4 |
---|---|
Molecular Formula |
C21H13NS |
Molecular Weight |
311.4 g/mol |
IUPAC Name |
4-(2-acridin-9-ylethynyl)benzenethiol |
InChI |
InChI=1S/C21H13NS/c23-16-12-9-15(10-13-16)11-14-17-18-5-1-3-7-20(18)22-21-8-4-2-6-19(17)21/h1-10,12-13,23H |
InChI Key |
BJFQZTSAWZJULB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)C#CC4=CC=C(C=C4)S |
Origin of Product |
United States |
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